molecular formula C22H24ClN5O2S B286089 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

カタログ番号 B286089
分子量: 458 g/mol
InChIキー: HSJYKHZEANYKPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide targets the BTK enzyme, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream pathways, including the PI3K-Akt and NF-kB pathways, which are important for B-cell survival and proliferation. Inhibition of BTK by 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide leads to decreased activation of these pathways and ultimately, cell death.
Biochemical and Physiological Effects:
3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to have potent anti-tumor activity in pre-clinical models of B-cell malignancies. In addition, 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to inhibit B-cell receptor signaling and downstream pathways, leading to decreased proliferation and survival of B-cells. 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

実験室実験の利点と制限

The advantages of using 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide in lab experiments include its potent anti-tumor activity and its ability to inhibit B-cell receptor signaling and downstream pathways. However, one limitation of using 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is its complex synthesis method, which may limit its availability for some researchers.

将来の方向性

There are several future directions for the development and use of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide. These include:
1. Clinical Trials: 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies. The results of these trials will provide important information on the safety and efficacy of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide in humans.
2. Combination Therapies: 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has shown promising results in combination with other therapies, including chemotherapy and immunotherapy. Further studies are needed to determine the optimal combination regimens for the treatment of B-cell malignancies.
3. Resistance Mechanisms: Resistance to BTK inhibitors, including 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, can develop over time. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome it.
4. Other Indications: BTK inhibitors, including 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, have shown potential for the treatment of other diseases, including autoimmune disorders and graft-versus-host disease. Further studies are needed to evaluate the efficacy of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide in these indications.
Conclusion:
3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a small molecule inhibitor that targets the BTK enzyme and has shown promising results in pre-clinical models of B-cell malignancies. 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies and has potential for use in combination with other therapies and in other indications. Further studies are needed to fully evaluate the safety and efficacy of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide and to identify strategies to overcome resistance mechanisms.

合成法

The synthesis of 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis route is complex and involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper but can be found in the literature.

科学的研究の応用

3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has been extensively studied in pre-clinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 3-chloro-N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been shown to inhibit B-cell receptor signaling and downstream pathways, leading to cell death and decreased proliferation.

特性

分子式

C22H24ClN5O2S

分子量

458 g/mol

IUPAC名

3-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C22H24ClN5O2S/c1-4-28-19(12-24-21(30)16-6-5-7-17(23)11-16)26-27-22(28)31-13-20(29)25-18-10-14(2)8-9-15(18)3/h5-11H,4,12-13H2,1-3H3,(H,24,30)(H,25,29)

InChIキー

HSJYKHZEANYKPZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)CNC(=O)C3=CC(=CC=C3)Cl

正規SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)CNC(=O)C3=CC(=CC=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。